

HPLC and Mass Spectrometry analysis of Boc-3-amino-4-methoxybenzoic acid

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Compound of Interest

Compound Name: *Boc-3-amino-4-methoxybenzoic acid*

Cat. No.: *B1272186*

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A comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the analysis of **Boc-3-amino-4-methoxybenzoic acid** is crucial for researchers and professionals in drug development. This guide provides an objective overview of these two powerful analytical techniques, complete with supporting methodologies and data interpretation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for assessing the purity and quantifying **Boc-3-amino-4-methoxybenzoic acid**. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to the presence of the hydrophobic Boc protecting group.^[1] Separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase.

Alternative HPLC Approaches

For comprehensive analysis, chiral HPLC can be employed to determine the enantiomeric purity, which is critical for bioactive molecules.^[1] Chiral stationary phases (CSPs) are used to separate enantiomers, ensuring the stereochemical integrity of the compound.^[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of **Boc-3-amino-4-methoxybenzoic acid**. When coupled with HPLC (LC-MS), it provides a powerful combination of separation and identification.^[1]

Alternative Ionization and Analysis Techniques

While Electrospray Ionization (ESI) is common for LC-MS, other techniques like Electron Ionization (EI) could be used, particularly with direct sample introduction or after GC separation.^[2] Different mass analyzers, such as time-of-flight (TOF) or quadrupole analyzers, can be utilized to separate ions based on their mass-to-charge ratio.^[2]

Data Presentation: A Comparative Overview

The following tables summarize typical quantitative data obtained from HPLC and Mass Spectrometry analysis of a Boc-protected amino acid derivative.

Table 1: HPLC Purity Analysis

Parameter	Result
Retention Time (min)	8.5
Purity by UV (%)	99.2
Major Impurity (%)	0.5
Other Impurities (%)	0.3

Table 2: Mass Spectrometry Data

Parameter	Result
Ionization Mode	Electrospray (Positive)
[M+H] ⁺ (Observed)	282.13
[M+H] ⁺ (Calculated)	282.13
[M+Na] ⁺ (Observed)	304.11
[M+Na] ⁺ (Calculated)	304.11

Experimental Protocols

Detailed methodologies for conducting HPLC and LC-MS experiments are provided below.

HPLC Method for Purity Determination

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
- Gradient: 30% B to 90% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV at 254 nm
- Column Temperature: 30 °C

LC-MS Method for Molecular Weight Confirmation

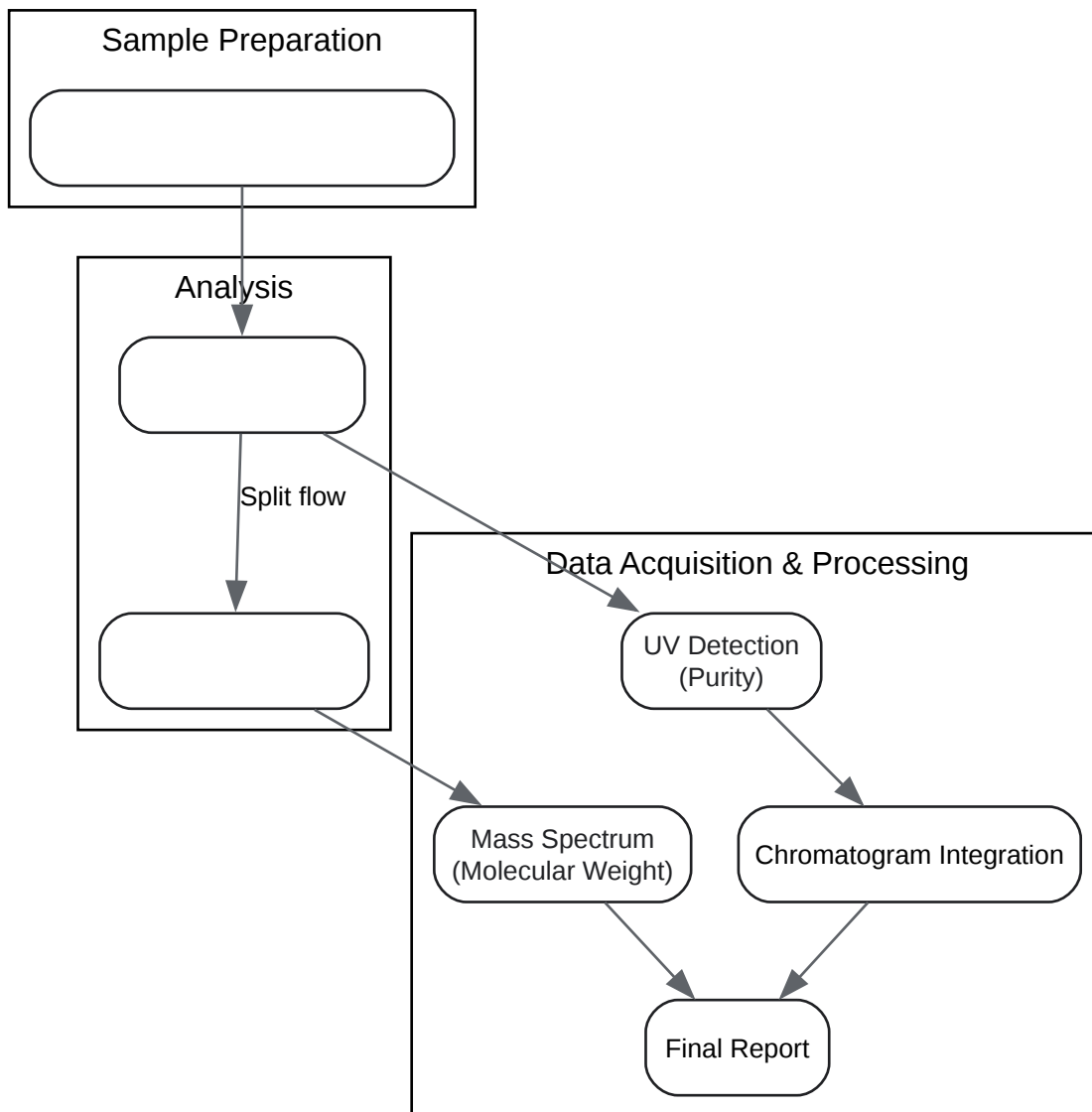
- HPLC System: As described above.
- Mass Spectrometer: Quadrupole Mass Analyzer
- Ionization Source: Electrospray Ionization (ESI), Positive Mode

- Mass Range: 100-500 m/z
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Gas Flow: Nitrogen at 600 L/hr

Visualizing the Analytical Workflow

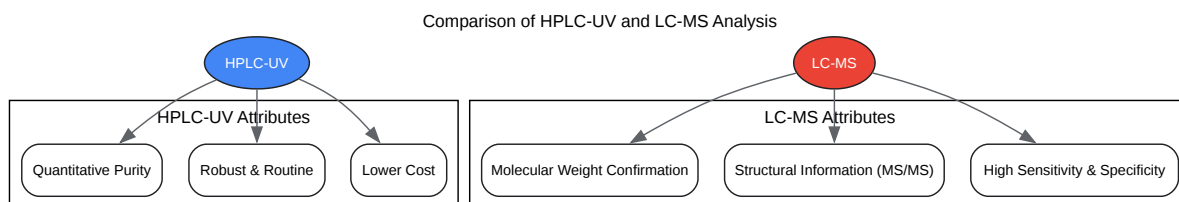
The following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.

Analytical Workflow for Boc-3-amino-4-methoxybenzoic acid



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Caption: Workflow from sample preparation to final analysis report.



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Caption: Key attributes of HPLC-UV versus LC-MS analysis.

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References

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